molecular formula C14H16N6O2S B14925110 1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B14925110
M. Wt: 332.38 g/mol
InChI Key: BITLQFKSSZWENL-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group of the triazole-pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.

    Industry: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide involves the inhibition of specific enzymes and proteins. The sulfonamide group interacts with the active site of the target enzyme, leading to the inhibition of its activity. This interaction can disrupt various biochemical pathways, making the compound effective in treating certain diseases.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(4-methylbenzyl)benzene
  • 1-methyl-2-(phenylsulfonyl)methyl benzene

Comparison

1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide is unique due to the presence of both triazole and pyrazole rings, which are not commonly found together in similar compounds

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

1-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H16N6O2S/c1-11-5-3-4-6-12(11)8-20-10-15-14(17-20)18-23(21,22)13-7-16-19(2)9-13/h3-7,9-10H,8H2,1-2H3,(H,17,18)

InChI Key

BITLQFKSSZWENL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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